molecular formula C15H26O B12706762 Guaioxide CAS No. 20149-50-2

Guaioxide

Cat. No.: B12706762
CAS No.: 20149-50-2
M. Wt: 222.37 g/mol
InChI Key: GXMJXGUEPXEOGR-WHPHWUKISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Guaioxide can be synthesized through microbial oxidation. One method involves the use of Mucor plumbeus, which hydroxylates this compound to produce various hydroxy derivatives . The reaction conditions typically involve maintaining a controlled environment to facilitate the microbial transformation.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as guaiac wood oil. The extraction process includes steam distillation of the wood oil, followed by purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Guaioxide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxy derivatives.

    Reduction: Although less common, reduction reactions can modify the structure of this compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Guaioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of guaioxide involves its interaction with various molecular targets. For example, its hydroxylation by microbial agents like Mucor plumbeus involves the enzyme-mediated addition of hydroxyl groups to specific positions on the this compound molecule . This process alters the compound’s chemical properties and can lead to the formation of bioactive derivatives.

Comparison with Similar Compounds

Guaioxide is unique among sesquiterpenoids due to its specific structure and reactivity. Similar compounds include:

These compounds share some similarities with this compound but differ in their specific chemical behaviors and applications.

Properties

CAS No.

20149-50-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1S,2S,5R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,5]dodecane

InChI

InChI=1S/C15H26O/c1-10-5-7-12-9-15(16-14(12,3)4)11(2)6-8-13(10)15/h10-13H,5-9H2,1-4H3/t10-,11-,12+,13+,15-/m0/s1

InChI Key

GXMJXGUEPXEOGR-WHPHWUKISA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2C[C@]3([C@@H]1CC[C@@H]3C)OC2(C)C

Canonical SMILES

CC1CCC2CC3(C1CCC3C)OC2(C)C

Origin of Product

United States

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